N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide is a synthetic organic compound that features a pyrazole ring, a thiophene ring, and a phenylbutanamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
2-phenyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-2-17(15-7-4-3-5-8-15)19(23)20-13-18(16-9-12-24-14-16)22-11-6-10-21-22/h3-12,14,17-18H,2,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPJQLDVDLNADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophene ring to the pyrazole.
Formation of the phenylbutanamide moiety: This could involve the reaction of a phenylbutanoic acid derivative with an amine to form the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide: Lacks the thiophene ring.
N-(2-(thiophen-3-yl)ethyl)-2-phenylbutanamide: Lacks the pyrazole ring.
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide: Has a shorter acyl chain.
Uniqueness
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide is unique due to the combination of the pyrazole, thiophene, and phenylbutanamide moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide is a complex organic compound characterized by its unique structural elements, including pyrazole and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Structural Overview
The compound's structure can be broken down into three main components:
- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
- Thiophene Ring : Often associated with enhanced electronic properties and biological activity.
- Butanamide Group : Contributes to the compound's pharmacokinetic properties.
Antiparasitic Activity
Recent studies have indicated that derivatives of pyrazole, including those similar to this compound, exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, a study on 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives reported IC50 values ranging from 6 µM to 44 µM against epimastigotes, with minimal toxicity observed in murine macrophages . The mechanism of action appears to involve inducing damage to the cell membrane of the parasite.
Anti-inflammatory Properties
Compounds containing pyrazole rings have been extensively studied for their anti-inflammatory effects. In a review summarizing various pyrazole derivatives, several compounds demonstrated significant inhibition of inflammatory markers such as TNF-α and IL-6 . For example, one study found that certain pyrazole derivatives achieved up to 85% inhibition of these markers at concentrations as low as 10 µM.
Synthesis and Evaluation
The synthesis of this compound has been explored through various methodologies. The resulting compounds were subjected to biological evaluation in vitro, with promising results indicating their potential as therapeutic agents .
Comparative Analysis
To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide | Structure | Anti-inflammatory |
| N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide | Structure | Antiparasitic |
| 4-methyl-N-(pyridin-3-yloxy)methanesulfonamide | Structure | Antimicrobial |
These compounds highlight the diverse biological activities associated with similar structural features, reinforcing the potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
